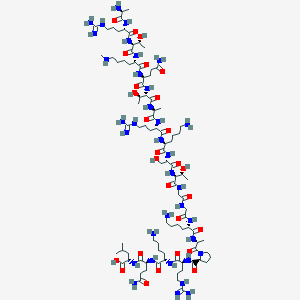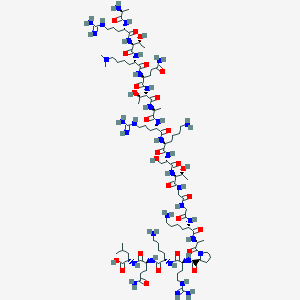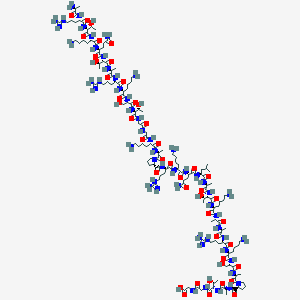
Hainantoxin-III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hainantoxin-III (HNTX-III; hainantoxin-3) is a peptide that has been isolated from the venom of the Chinese bird spider Seleconosmia hainana. this compound specifically blocks mammalian neuronal tetrodotoxin-sensitive voltage-gated sodium channels (VGSCs). Hainantoxin III was found inactive on tetrodotoxin-resistant VGSCs and voltage-gated Ca2+channels (both high and low voltage-activated).this compound strongly depressed the amplitude of rat DRG tetrodotoxin-sensitive Na+ currents with an IC50 value of 1.1 nM. Like Hainantoxin-IV, this compound causes a hyperpolarizing shift of about 10 mV in the voltage midpoint of steady-state Na+ channel inactivation. Similar to Huwentoxin-IV, this compound and Hainantoxin-IV do not affect the activation and inactivation kinetics of Na+ currents.this compound inhibits Nav1.7 current amplitude without significantly altering the activation and inactivation kinetics. This compound increases the deactivation of the Nav1.7 current after extreme depolarizations. this compound seems to interact with site 4 and to trap the domain II voltage sensor in the closed state. The inhibition of Nav1.7 by this compound is reversible upon washing, but no reversibility was observed for Hainantoxin-IV and Huwentoxin-IV. this compound was shown to block Nav1.1, Nav1.2, Nav1.3 and Nav1.7 expressed in HEK293 cells with IC50 values of 1.27 µM, 275 nM, 491 nM and 232 nM, respectively.
特性
分子式 |
C154H228N44O45S6 |
|---|---|
分子量 |
3608.20 Da |
外観 |
White lyophilized solidPurity rate: > 97%AA sequence: Gly-Cys2-Lys-Gly-Phe-Gly-Asp-Ser-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Tyr-Ala-Cys22-Ser-Ser-Lys-His-Lys-Trp-Cys29-Lys-Val-Tyr-Leu-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29Length (aa): 33 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






